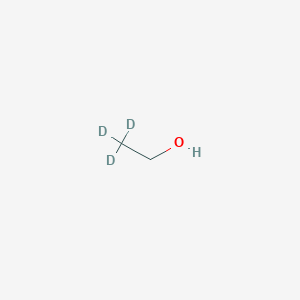

Ethanol-2,2,2-d3

描述

准备方法

Synthetic Routes and Reaction Conditions: Ethanol-2,2,2-d3 can be synthesized through the catalytic exchange of ethanol with deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium. The reaction typically occurs under mild conditions, with the catalyst facilitating the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods: On an industrial scale, this compound is produced by the same catalytic exchange method but with optimized conditions to ensure high yield and purity. The process involves the continuous flow of ethanol and deuterium oxide over a fixed bed of catalyst, allowing for efficient exchange and collection of the deuterated product .

化学反应分析

Types of Reactions: Ethanol-2,2,2-d3 undergoes similar chemical reactions as ethanol, including oxidation, reduction, and substitution reactions. the presence of deuterium can influence the reaction kinetics and mechanisms.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to acetaldehyde-2,2,2-d3 using oxidizing agents such as potassium dichromate (K2Cr2O7) in acidic conditions.

Reduction: It can be reduced to ethane-2,2,2-d3 using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: In the presence of strong acids, this compound can undergo substitution reactions to form ethyl halides-2,2,2-d3.

Major Products Formed:

Oxidation: Acetaldehyde-2,2,2-d3

Reduction: Ethane-2,2,2-d3

Substitution: Ethyl halides-2,2,2-d3

科学研究应用

Metabolic Studies

Ethanol-2,2,2-d3 serves as a valuable tool in understanding the metabolic pathways of ethanol and other alcohols. The presence of deuterium allows researchers to trace the incorporation of this isotope into biological molecules.

- Mechanism of Action : this compound undergoes metabolism similar to regular ethanol. It is first oxidized by alcohol dehydrogenase to form acetaldehyde-2,2,2-d3, which is then further oxidized to acetate-2,2,2-d3 by aldehyde dehydrogenase. This process allows for the tracking of ethanol's metabolic fate in various biological systems .

Case Study: Alcohol Metabolism

A study utilized this compound to investigate the metabolic pathways in murine models. The results indicated that the deuterated ethanol could effectively trace metabolic intermediates and assess the impact of ethanol on various biochemical pathways .

NMR Spectroscopy

This compound is extensively used as a deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. The isotopic labeling enhances the clarity of spectral signals.

- Application : In NMR experiments, this compound provides distinct signals that facilitate the analysis of complex molecular structures. This property is particularly beneficial when studying reaction mechanisms or molecular interactions .

Pharmaceutical Development

The unique properties of this compound make it an important compound in drug development and testing.

- Therapeutic Research : Deuterated compounds are explored for their potential therapeutic benefits due to altered metabolic pathways. Research has shown that this compound can influence neurotransmitter systems in the brain by interacting with GABA and NMDA receptors . This interaction may lead to insights into the sedative effects associated with alcohol consumption.

Case Study: Neurotransmitter Interaction

Research involving this compound demonstrated its role in enhancing GABAergic activity in neuronal cultures. This finding suggests potential applications in treating conditions related to alcohol use disorder and anxiety disorders .

Environmental Studies

This compound is also utilized in environmental research to study the behavior of ethanol in various ecosystems.

- Biodegradation Studies : The compound has been used to assess the biodegradation rates of ethanol in aquatic environments. By tracking the deuterium-labeled ethanol's breakdown products, researchers can gain insights into microbial activity and environmental impacts .

Case Study: Aquatic Ecosystem Impact

A study examined the degradation pathways of this compound in freshwater systems. The results indicated that deuterated ethanol could serve as a tracer for studying microbial metabolism and the ecological effects of alcohol pollution .

Industrial Applications

In addition to research applications, this compound finds use in various industrial processes.

- Standardization : It is employed as a standard in mass spectrometry due to its distinct isotopic signature. This application is crucial for calibrating instruments and ensuring accurate measurements in analytical chemistry .

作用机制

The mechanism of action of ethanol-2,2,2-d3 is similar to that of ethanol, but the presence of deuterium can alter its interaction with biological molecules. This compound affects the brain’s neurons by altering their membranes, ion channels, enzymes, and receptors. It binds to gamma-aminobutyric acid (GABA), glycine, and N-methyl-D-aspartate (NMDA) receptors, modulating their effects . Additionally, it is metabolized by the hepatic enzyme alcohol dehydrogenase, leading to the formation of acetaldehyde-2,2,2-d3 .

相似化合物的比较

Ethanol-d6: An isotope-labeled analog where all hydrogen atoms are replaced by deuterium.

Ethanol-1,1,2,2,2-d5: A partially deuterated ethanol with five deuterium atoms.

Methanol-d3: A deuterated analog of methanol with three deuterium atoms.

Uniqueness: Ethanol-2,2,2-d3 is unique due to its selective deuteration at the methyl group, making it particularly useful in NMR spectroscopy for studying specific molecular interactions and dynamics. Its distinct isotopic labeling provides advantages in tracing metabolic pathways and understanding reaction mechanisms .

生物活性

Ethanol-2,2,2-d3, also known as 2,2,2-trideuterioethanol, is a deuterated form of ethanol that has gained attention in biochemical research for its role in studying metabolic pathways and the effects of alcohol on biological systems. This article explores the biological activity of this compound, highlighting its metabolic processes, potential applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the substitution of three hydrogen atoms with deuterium atoms. This isotopic labeling allows researchers to trace the compound's metabolic pathways without altering its chemical behavior significantly compared to regular ethanol. The presence of deuterium provides a unique advantage in kinetic studies and metabolic tracing.

Metabolic Pathways

Research indicates that this compound undergoes similar metabolic processes as regular ethanol. It is primarily metabolized by alcohol dehydrogenase (ADH) and subsequently by aldehyde dehydrogenase (ALDH) to form acetaldehyde and acetic acid. The oxidation process can be monitored using mass spectrometry to differentiate between labeled and unlabeled metabolites. This isotopic labeling is crucial for understanding the kinetics of ethanol metabolism and its effects on various biological systems .

1. Impact on Vitamin D Metabolism

Chronic consumption of ethanol has been shown to disrupt vitamin D metabolism. A study using a rat model demonstrated that chronic ethanol exposure led to reduced serum levels of 1,25-dihydroxyvitamin D3 (1,25(OH)₂D3), which is essential for calcium homeostasis and bone health. The mechanism involves decreased expression of renal CYP27B1 (which converts 25-hydroxyvitamin D to its active form) and increased expression of CYP24A1 (which degrades 1,25(OH)₂D3). This compound can be used in such studies to trace how ethanol affects these pathways without interference from naturally occurring isotopes .

2. Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Studies have shown that deuterated compounds can exhibit different antioxidant activities compared to their non-deuterated counterparts due to altered reactivity. This property is particularly relevant in conditions where oxidative stress plays a significant role in pathology .

Table 1: Summary of Key Findings on this compound

Case Study: Ethanol's Role in Alcohol-Induced Oxidative Stress

A significant body of research has focused on the role of ethanol in inducing oxidative stress within cellular systems. One study highlighted how chronic exposure to ethanol leads to increased production of reactive oxygen species (ROS), which can be traced using this compound as a marker. The findings suggest that the oxidative stress induced by ethanol can lead to cellular damage and contribute to various diseases .

常见问题

Basic Research Questions

Q. How is Ethanol-2,2,2-d3 synthesized for research applications?

this compound is typically synthesized via deuterium exchange or reduction of deuterated precursors. A common method involves using commercially available deuterated ethanol as a starting material in multi-step syntheses. For example, it has been employed in the preparation of S-Adenosylethionine-2,2,2-d3, where the methyl group's protons are replaced with deuterium to maintain isotopic integrity during mechanistic studies .

Q. What are the primary applications of this compound in NMR spectroscopy?

this compound serves as a deuterated solvent in NMR to suppress proton signals, enabling clearer observation of solute resonances. It is also used as an internal standard for quantitative analysis due to its predictable splitting patterns and minimal interference with non-deuterated analytes. Proper sample preparation involves degassing to minimize proton contamination .

Q. How should researchers handle and store this compound to prevent isotopic exchange?

Store the compound in airtight, moisture-free containers under inert gas (e.g., argon) to avoid proton-deuterium exchange. Use anhydrous solvents in reactions to prevent contamination. Glovebox techniques or Schlenk lines are recommended for air-sensitive protocols .

Advanced Research Questions

Q. How does the kinetic isotope effect (KIE) of deuterium in this compound influence reaction mechanisms?

The KIE (k_H/k_D ≈ 2–7) can slow reaction rates at deuterated sites, altering mechanistic pathways. For example, in enzyme-catalyzed oxidations, deuterium substitution at the methyl group may reduce catalytic efficiency due to increased bond strength. Researchers should design kinetic studies with time-resolved sampling and compare results with non-deuterated controls to isolate isotope effects .

Q. What methodologies validate the isotopic purity of this compound, and how do impurities affect experimental outcomes?

Isotopic purity is assessed via mass spectrometry (MS) or ²H NMR. MS detects deviations in the mass-to-charge ratio, while ²H NMR quantifies residual protons. Impurities >1% can skew kinetic data or introduce artifacts in tracer studies. For high-precision work, distillation or column chromatography under controlled conditions is recommended .

Q. How can researchers optimize experimental designs when using this compound in metabolic pathway studies?

Use paired isotopic labeling (e.g., ¹³C and ²H) to track multiple pathways simultaneously. In vivo studies require dose-response calibration to account for altered pharmacokinetics due to deuterium. Control experiments should include non-deuterated ethanol and blank samples to differentiate isotope-specific effects from background noise .

Q. What strategies address contradictions in data from deuterated vs. non-deuterated ethanol in enzyme inhibition assays?

Discrepancies may arise from deuterium-induced changes in enzyme binding affinity or solvent viscosity. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants directly. Statistical tools like ANOVA (as applied in neurodevelopmental studies) can isolate variance attributable to isotopic substitution .

Q. Methodological Considerations

- Synthesis : Prioritize catalysts (e.g., Pt/C in D₂ atmospheres) that minimize proton back-exchange .

- Purification : Employ fractional distillation with deuterated solvents to maintain isotopic integrity .

- Data Analysis : Use software tools (e.g., MestReNova for NMR) to deconvolute overlapping signals in mixed isotopic systems .

属性

IUPAC Name |

2,2,2-trideuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334030 | |

| Record name | Ethanol-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

49.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1759-87-1 | |

| Record name | Ethanol-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1759-87-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。